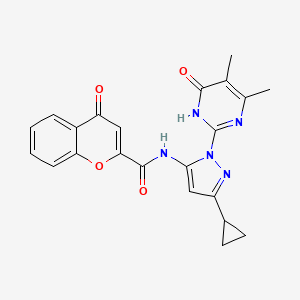

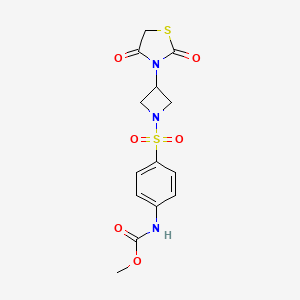

Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen . Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties .

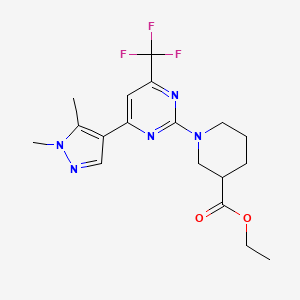

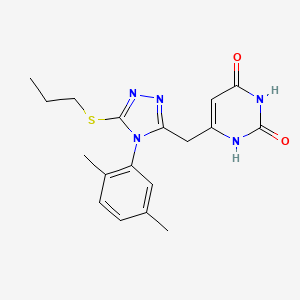

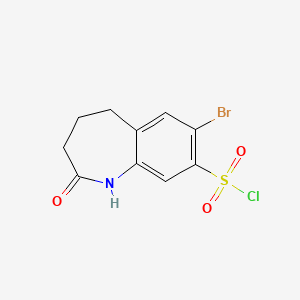

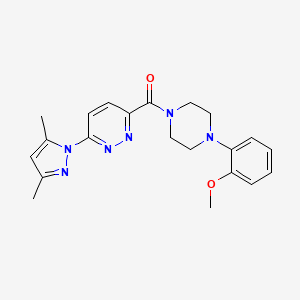

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, an azetidine ring, a sulfonyl group, and a carbamate group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazolidine ring, azetidine ring, sulfonyl group, and carbamate group could potentially influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar in structure to the specified chemical. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the method's efficiency in producing pharmacologically active molecules (Mistry & Desai, 2006).

Synthesis and Antimicrobial Activity of Sulfonamide Hybrids

Hussein (2018) focused on the synthesis of novel sulfonamide hybrids, including carbamate and acyl-thiourea scaffolds, which were evaluated for their antimicrobial properties. This research indicates the potential of such derivatives in creating effective antimicrobial agents (Hussein, 2018).

Chemical Modification for Antibacterial Activity Enhancement

Sendai et al. (1985) explored the chemical modification of sulfazecin, aiming to enhance antibacterial activity through the synthesis of azetidinone derivatives. This study underscores the importance of chemical modification in improving the efficacy of antibacterial agents (Sendai et al., 1985).

Synthesis and Evaluation of Arylpiperazinyl Oxazolidinones

Jang et al. (2004) synthesized a series of arylpiperazinyl oxazolidinones, assessing their antibacterial activity against resistant strains. This research contributes to the understanding of how diversifying N-substituents can impact the antibacterial efficacy of compounds (Jang et al., 2004).

Stereoselective Isoxazolidine Synthesis

Karyakarte, Smith, and Chemler (2012) described a stereoselective synthesis of isoxazolidines through copper-catalyzed aminooxygenation, demonstrating the utility of these compounds in organic synthesis and potential pharmacological applications (Karyakarte, Smith, & Chemler, 2012).

Future Directions

Mechanism of Action

Target of Action

Compounds with thiazolidine motifs, which this compound possesses, are known to have diverse therapeutic and pharmaceutical activity .

Mode of Action

Without specific studies on “Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate”, it’s difficult to determine its exact mode of action. Generally, thiazolidine derivatives interact with their targets in a way that modulates the target’s activity .

Biochemical Pathways

Thiazolidine derivatives are known to affect various biological targets .

Pharmacokinetics

Thiazolidine derivatives have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

properties

IUPAC Name |

methyl N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6S2/c1-23-13(19)15-9-2-4-11(5-3-9)25(21,22)16-6-10(7-16)17-12(18)8-24-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZITWUDSJBVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)

![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)

![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)

![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)

![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)